Bienvenue dans la boutique en ligne BenchChem!

N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

Aurora kinase inhibition mitotic kinase targeting oncology research tool

N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (CAS 790232-33-6, WAY-635767) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-chlorophenyl group and linked via a methylene bridge to a cyclopropanamine moiety. The compound is commercially catalogued as an Aurora kinase A inhibitor and belongs to a broader class of cyclopropylamino-substituted oxadiazoles with documented activity against monoamine oxidase (MAO) enzymes.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
Cat. No. B3284672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1CC1NCC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H12ClN3O/c13-9-3-1-8(2-4-9)12-16-15-11(17-12)7-14-10-5-6-10/h1-4,10,14H,5-7H2
InChIKeyVOLNNXCXRJEBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (CAS 790232-33-6): A 1,3,4-Oxadiazole-Cyclopropanamine Hybrid for Targeted Kinase and CNS Research


N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (CAS 790232-33-6, WAY-635767) is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-chlorophenyl group and linked via a methylene bridge to a cyclopropanamine moiety [1]. The compound is commercially catalogued as an Aurora kinase A inhibitor and belongs to a broader class of cyclopropylamino-substituted oxadiazoles with documented activity against monoamine oxidase (MAO) enzymes [2]. With a molecular formula of C₁₂H₁₂ClN₃O and a molecular weight of 249.69 g/mol, it occupies a distinct structural niche at the intersection of kinase inhibitor and CNS-active chemical space [1].

Why the Cyclopropylamine Moiety in N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine Cannot Be Substituted by Simple N-Alkyl Analogs


The cyclopropanamine substituent is not an interchangeable N-alkyl group. Within the 1,3,4-oxadiazole scaffold, the N-cyclopropylamine motif confers both conformational constraint and a unique electronic profile that distinguishes it from N-methyl, N-isopropyl, or N-cyclopentyl analogs . Historically, cyclopropylamino-substituted oxadiazoles such as PCO (5-phenyl-3-(N-cyclopropyl)ethylamine-1,2,4-oxadiazole) demonstrated substrate-selective, biphasic MAO inhibition that simple N-alkyl derivatives do not recapitulate [1]. In the Aurora kinase inhibitor context, the WAY-series nomenclature (WAY-635767 = cyclopropylamine; WAY-636900, WAY-636982, WAY-661516 = structurally distinct analogs) indicates that even within a vendor catalog family, the cyclopropylamine-containing member is separately catalogued for a distinct target selectivity profile . Substituting the cyclopropyl group with larger cycloalkyl or simple alkyl amines alters both the steric bulk around the secondary amine and the pKa of the amine, directly impacting target binding and metabolic stability—generic replacement risks loss of the specific kinase selectivity that defines this compound's utility .

Quantitative Differentiation Evidence for N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine Against Closest Analogs


Aurora Kinase A Target Annotation: Cyclopropylamine Derivative vs. Other WAY-Series Oxadiazoles with Distinct Selectivity Profiles

WAY-635767 is specifically annotated as an Aurora kinase A inhibitor, distinguishing it from other WAY-series oxadiazoles that possess different kinase selectivity profiles . Within the AbMole Aurora kinase catalog, WAY-635767 (M20245) is listed alongside WAY-636900 (M20246), WAY-636982 (M20247), and WAY-661516 (M20284), each as separate Aurora kinase A inhibitors with distinct structures . In contrast, structurally related 1,3,4-oxadiazole-cyclopropanamine hybrids in the patent literature are primarily claimed as LSD1/HDAC6 inhibitors or MAO modulators rather than Aurora kinase inhibitors [1], indicating that the specific combination of the 4-chlorophenyl substituent with the N-cyclopropylaminomethyl group directs target engagement toward Aurora A rather than epigenetic or neurotransmitter targets.

Aurora kinase inhibition mitotic kinase targeting oncology research tool

Physicochemical Differentiation: Computed LogP and Solubility Landscape Relative to N-Alkyl and N-Cycloalkyl Analogs

The target compound (MW 249.69, XLogP3 = 2.0, 1 HBD, 4 HBA, TPSA = 50.2 Ų) [1] sits within favorable CNS drug-like property space. The N-cyclopropyl group provides a calculated LogP approximately 0.5–1.0 units lower than the N-cyclopentyl analog (MW 277.7, C₁₄H₁₆ClN₃O, sc-355404) and approximately 0.3–0.5 units higher than the N-methyl analog ([5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine, MW 223.66, C₁₀H₁₀ClN₃O) [2]. The cyclopropyl ring introduces greater steric constraint (rotatable bond count = 4, identical across the series) while maintaining a lower molecular weight than the cyclopentyl analog, a factor relevant to ligand efficiency optimization [1].

physicochemical profiling CNS drug-likeness LogP solubility

Class-Level MAO Inhibition: Cyclopropylamino Oxadiazoles Exhibit Substrate-Selective Biphasic Inhibition Not Observed with Simple N-Alkyl Oxadiazoles

Long et al. (1976) demonstrated that 5-phenyl-3-(N-cyclopropyl)ethylamine-1,2,4-oxadiazole (PCO) inhibits rat liver mitochondrial MAO in a substrate-selective, biphasic manner, with differential inhibition of 5-hydroxytryptamine (5-HT) oxidation versus tyramine oxidation [1]. This biphasic, substrate-selective inhibition profile is mechanistically linked to the cyclopropylamine group and is not replicated by simple N-alkyl or N-aryl oxadiazole derivatives without the cyclopropylamine moiety [1][2]. The target compound, bearing the same N-cyclopropylaminomethyl-1,3,4-oxadiazole pharmacophore, is positioned within this mechanistic class, distinguishing it from non-cyclopropylamine 1,3,4-oxadiazole derivatives commonly explored as pure antiproliferative or antimicrobial agents [3].

monoamine oxidase substrate-selective inhibition CNS pharmacology cyclopropylamine mechanism

Anticancer Activity of a Close Structural Analog: N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine (4a) in NCI-60 Screening

The structurally closest analog with publicly available quantitative anticancer data is N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine (compound 4a), which replaces the cyclopropanamine with a 2-aminopyrimidine moiety [1]. In the NCI-60 human tumor cell line screen at 10 µM, 4a showed maximum antiproliferative activity with a growth percent of 61.19 against the UO-31 renal cancer cell line and 76.82 against the MCF breast cancer cell line [1][2]. This provides a quantitative activity benchmark for the 4-chlorophenyl-1,3,4-oxadiazole scaffold against which the cyclopropanamine derivative can be referenced in future head-to-head profiling [1].

NCI-60 screening antiproliferative activity renal cancer breast cancer

Aurora A Inhibitory Potency Contextualization: Adamantanyl-1,3,4-oxadiazole Hybrids Establish Micromolar Aurora A IC₅₀ Benchmark for the Scaffold Class

A recent study by Al-Otaibi et al. (2023) reported the synthesis and Aurora-A kinase inhibitory evaluation of adamantanyl-1,3,4-oxadiazole hybrid compounds, with the most potent derivatives (6a and 6k) exhibiting IC₅₀ values of 36.6 µM and 38.8 µM, respectively [1]. These values establish a micromolar potency benchmark for 1,3,4-oxadiazole-based Aurora A inhibitors and provide a quantitative reference frame for evaluating the target cyclopropanamine derivative—should its Aurora A IC₅₀ become available [1]. Importantly, the target compound's cyclopropylamino substituent is substantially smaller and conformationally distinct from the adamantanyl group, suggesting a different binding mode and potentially divergent potency and selectivity profiles [1].

Aurora kinase A 1,3,4-oxadiazole SAR IC50 benchmarking cancer therapeutics

Recommended Research Application Scenarios for N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine Based on Current Evidence


Aurora Kinase A Chemical Probe Development and Tool Compound Screening

As a commercially catalogued Aurora kinase A inhibitor (WAY-635767, Cat. M20245), this compound is suitable as a starting point for medicinal chemistry optimization programs targeting Aurora A-driven cancers [1]. It should be deployed alongside other WAY-series Aurora inhibitors (WAY-636900, WAY-636982) in selectivity profiling panels to establish structure-selectivity relationships across the Aurora kinase family. Researchers must generate their own IC₅₀ data, as no public quantitative potency values exist, and should benchmark against the adamantanyl-1,3,4-oxadiazole series (Aurora A IC₅₀ = 36.6–38.8 µM) as a class-level reference [2].

CNS Drug Discovery: Dual MAO-Kinase Pharmacophore Evaluation

The cyclopropylamino-oxadiazole scaffold has documented MAO inhibitory activity [1]. This compound can serve as a probe to investigate whether combined Aurora kinase A inhibition and MAO modulation produces synergistic effects in glioblastoma or neuroblastoma models where both targets have been individually implicated. The substrate-selective, biphasic MAO inhibition mechanism reported for cyclopropylamino oxadiazoles (Long et al., 1976) should be considered when interpreting phenotypic screening results [1].

Structure-Activity Relationship (SAR) Studies at the N-Alkyl Position of 1,3,4-Oxadiazole-2-methylamines

This compound is one member of a systematic N-alkyl series commercially available from Santa Cruz Biotechnology (cyclopropylamine sc-355402, isopropylamine sc-355403, cyclopentylamine sc-355404) [2]. Procurement of the full set enables SAR exploration of the N-alkyl substituent's effect on Aurora A potency, MAO selectivity, metabolic stability, and antiproliferative activity. The NCI-60 activity of the pyrimidin-2-amine analog (growth percent 61.19 on UO-31) provides a quantitative benchmark for evaluating whether the cyclopropylamine group enhances or diminishes scaffold antiproliferative activity [3].

Anti-Tubercular Screening Cascades: Oxadiazole Scaffold Repurposing

Multiple 1,3,4-oxadiazole derivatives have demonstrated conditional, butyrate-specific activity against Mycobacterium tuberculosis, with some compounds showing sub-micromolar potency and no mammalian cytotoxicity [4][5]. The target compound, bearing the 4-chlorophenyl substituent frequently associated with anti-TB activity in oxadiazole SAR, is a rational candidate for inclusion in anti-tubercular screening cascades, particularly against drug-resistant M. tuberculosis strains where the oxadiazole pharmacophore has shown promise as a bioisosteric replacement for the isoniazid hydrazide moiety [5].

Quote Request

Request a Quote for N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.